![molecular formula C9H9NO B575380 7,8-Dihydroquinolin-7-ol CAS No. 160239-97-4](/img/structure/B575380.png)
7,8-Dihydroquinolin-7-ol
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Description
Synthesis Analysis
The synthesis of 7,8-Dihydroquinolin-7-ol or its analogs often involves the reaction of anilines using malonic acid equivalents . A series of Mannich salts derived from acetophenones were used as Michael acceptor when reacted with 1,4-cyclohexanedione monoethylene acetal to obtain 1,5-dicarbonyl compounds as a key step .Molecular Structure Analysis
The molecular structure of 7,8-Dihydroquinolin-7-ol is characterized by a bicyclic compound that consists of a pyridine ring fused to phenol .Chemical Reactions Analysis
The chemical reactions involving 7,8-Dihydroquinolin-7-ol or its analogs are complex and often involve multiple steps. For example, Ökten and coworkers described the synthesis of 5,7-dibromo-8-hydroxyquinoline in excellent yield via reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform .Safety and Hazards
Future Directions
The future directions for the research on 7,8-Dihydroquinolin-7-ol or its analogs could involve the development of new synthetic strategies, the exploration of their biological activities, and the optimization of their physicochemical properties for improved pharmacokinetics . These compounds have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .
properties
IUPAC Name |
7,8-dihydroquinolin-7-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-5,8,11H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOBMRBOPVVFSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC2=C1N=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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